For a comprehensive analysis of a compound’s scientific research applications, it would typically involve the following steps:
This compound has physical and chemical properties, uses, security data, NMR spectroscopy, computational chemical data and more .
This compound also has physical and chemical properties, uses, security data, NMR spectroscopy, computational chemical data and more .
This is a standard specification for Polyethylene of Raised Temperature (PE-RT) Plastic Hot and Cold-Water Tubing and Distribution Systems
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide is a synthetic compound characterized by a complex molecular structure. Its molecular formula is with a molecular weight of approximately 368.88 g/mol. The compound features a tetrahydroquinoline moiety, which is significant due to its presence in various biologically active compounds, and a chlorobenzamide group that enhances its reactivity and potential therapeutic applications.
The reactivity of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide can be attributed to its functional groups:
These reactions make the compound versatile for further chemical modifications and applications in medicinal chemistry.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide exhibits significant biological activity. Notably:
Research indicates that this compound may also interact with enzymes involved in cancer cell proliferation pathways, suggesting its utility in cancer therapy.
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide typically involves several steps:
These steps may vary based on specific laboratory protocols and desired yields.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide has potential applications in:
Its unique structure makes it a candidate for further exploration in therapeutic contexts.
Interaction studies have demonstrated that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide can bind to various biological targets:
These interactions highlight the compound's potential as a therapeutic agent.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide shares structural similarities with several other compounds. Some notable examples include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline with bromine | Bromine substitution affects reactivity |
N-(isoquinolin-4-yl)acetamide | Isoquinoline structure | Different nitrogen substitution affects biological activity |
4-Acetyl-N-(pentan-2-yl)benzene-1-sulfonamide | Sulfonamide with pentanoyl group | Variation in side chains alters pharmacological properties |
The unique combination of the tetrahydroquinoline structure with the sulfonamide group and chlorinated benzene distinguishes N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide from these similar compounds. This diversity contributes to its distinctive biological activities and potential therapeutic applications.